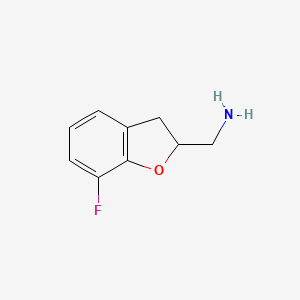
2-Chloro-8-ethyl-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-8-ethyl-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core structure with chlorine, ethyl, and methyl substituents at positions 2, 8, and 4, respectively. This unique substitution pattern imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-ethyl-4-methylquinoline typically involves multi-step reactions. One common method includes the following steps :
Methanol Reaction: The initial step involves reacting the starting materials in methanol at 40°C for 7 hours.
Diphenylether Reflux: The intermediate product is then refluxed in diphenylether for 0.5 hours.
Trichlorophosphate Reflux: Finally, the compound undergoes reflux with trichlorophosphate for 3 hours to yield this compound.
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-8-ethyl-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-Chloro-8-ethyl-4-methylquinoline has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-8-ethyl-4-methylquinoline involves its interaction with specific molecular targets . The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
2-Chloro-8-ethyl-4-methylquinoline can be compared with other quinoline derivatives to highlight its uniqueness :
Similar Compounds: 2-Chloroquinoline, 8-Ethylquinoline, 4-Methylquinoline.
Uniqueness: The specific substitution pattern of chlorine, ethyl, and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12ClN |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
2-chloro-8-ethyl-4-methylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3 |
Clé InChI |
DNDPHSGMDZZUIC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CC(=N2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
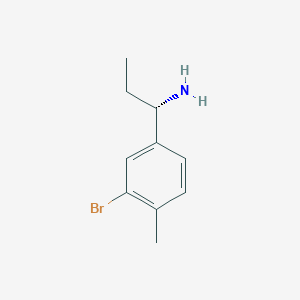
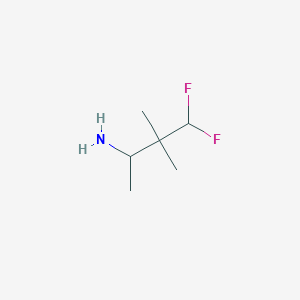

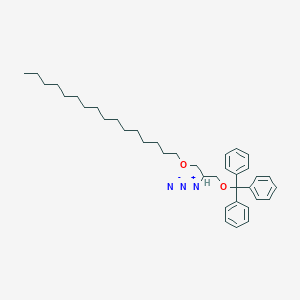
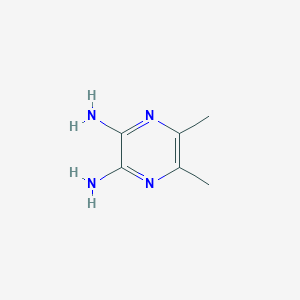
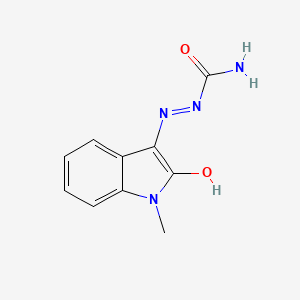

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)
![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
